Cas no 1805609-05-5 (3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide)

3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide
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- Inchi: 1S/C7H8F2N2O3S/c1-3-2-4(12)5(6(8)9)7(11-3)15(10,13)14/h2,6H,1H3,(H,11,12)(H2,10,13,14)
- InChI Key: YBZLYGJSVVLAQC-UHFFFAOYSA-N
- SMILES: S(C1=C(C(F)F)C(C=C(C)N1)=O)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 459
- XLogP3: -0.1
- Topological Polar Surface Area: 97.6
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027583-500mg |
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide |
1805609-05-5 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029027583-1g |
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide |
1805609-05-5 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029027583-250mg |
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide |
1805609-05-5 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide (CAS No. 1805609-05-5): A Comprehensive Overview
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide (CAS No. 1805609-05-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Properties and Structure
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide is a pyridine derivative with a molecular formula of C10H11F2N2O3S and a molecular weight of 271.27 g/mol. The compound features a pyridine ring substituted with a difluoromethyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position. The sulfonamide functional group is attached to the 2-position of the pyridine ring. These structural elements contribute to the compound's unique chemical properties and biological activities.
The presence of the difluoromethyl group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The hydroxyl group provides hydrogen bonding capabilities, which can influence the compound's solubility and interactions with biological targets. The methyl group adds steric bulk, which can affect the conformational flexibility and binding affinity of the molecule.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide has been reported in several studies, each employing different synthetic routes to achieve high yields and purity. One common approach involves the reaction of 4-hydroxy-6-methylpyridine-2-sulfonyl chloride with difluoromethylaniline in the presence of a base such as triethylamine or potassium carbonate. This method typically proceeds via nucleophilic substitution at the sulfonyl chloride group, followed by deprotonation to form the final sulfonamide product.
An alternative synthetic route involves the sequential functionalization of a pyridine scaffold. For instance, starting from 4-hydroxy-6-methylpyridine, one can introduce the difluoromethyl group through electrophilic aromatic substitution using difluoroiodomethane or other difluoromethylating agents. Subsequent sulfonation with sulfur trioxide or chlorosulfonic acid yields the desired sulfonamide derivative.
Biological Activities and Therapeutic Potential
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide has been investigated for its potential therapeutic applications in various disease models. One area of significant interest is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. Studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation.
In addition to its anti-inflammatory properties, 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide has demonstrated antiproliferative effects against cancer cells. Research conducted on various cancer cell lines has revealed that this compound can induce apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent. Mechanistic studies have indicated that these effects may be mediated through modulation of signaling pathways such as p53 and MAPK.
Clinical Trials and Future Directions
The promising preclinical results of 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide have led to its evaluation in early-stage clinical trials. These trials aim to assess the safety, tolerability, and efficacy of the compound in human subjects with inflammatory diseases and cancer. Preliminary data from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no major adverse effects reported.
Ongoing research is focused on optimizing the pharmacokinetic properties of 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide to enhance its therapeutic index. Strategies such as prodrug design and nanoparticle formulations are being explored to improve drug delivery and reduce systemic toxicity. Additionally, combination therapies involving this compound with other approved drugs are being investigated to synergistically enhance treatment outcomes.
Conclusion
3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide (CAS No. 1805609-05-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure confers favorable properties such as enhanced lipophilicity and hydrogen bonding capabilities, which contribute to its biological efficacy. Preclinical studies have demonstrated its anti-inflammatory and antiproliferative effects, making it a candidate for further clinical development.
Ongoing clinical trials will provide crucial insights into the safety and efficacy of this compound in human subjects. Future research efforts will focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize its therapeutic benefits. As research progresses, 3-(Difluoromethyl)-4-hydroxy-6-methylpyridine-2-sulfonamide holds great promise for addressing unmet medical needs in inflammatory diseases and cancer.
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